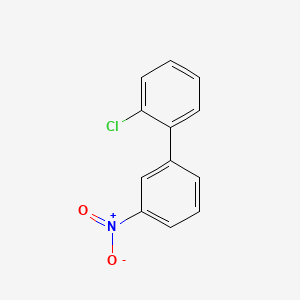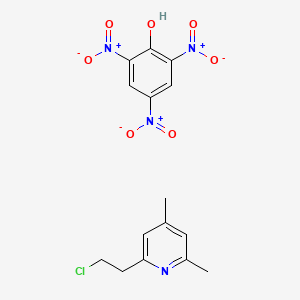
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4,6-dimethylpyridine typically involves the alkylation of 4,6-dimethylpyridine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
2,4,6-trinitrophenol is known for its reactivity in:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
From 2-(2-Chloroethyl)-4,6-dimethylpyridine: Substituted pyridines, aldehydes, and carboxylic acids.
From 2,4,6-trinitrophenol: Aminophenols and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-4,6-dimethylpyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The 2,4,6-trinitrophenol component acts as a strong oxidizing agent, which can induce oxidative stress in cells and lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the pyridine ring and nitro groups.
Mustard Gas (Bis(2-chloroethyl) sulfide): Shares the chloroethyl group but has a sulfur atom instead of a pyridine ring.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups but is a phosphate ester.
Uniqueness
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol is unique due to the combination of a pyridine derivative and a trinitrophenol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
69603-40-3 |
|---|---|
Molekularformel |
C15H15ClN4O7 |
Molekulargewicht |
398.75 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H12ClN.C6H3N3O7/c1-7-5-8(2)11-9(6-7)3-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
InChI-Schlüssel |
FLAOUUWABHTZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)CCCl)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


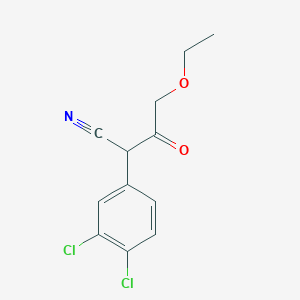
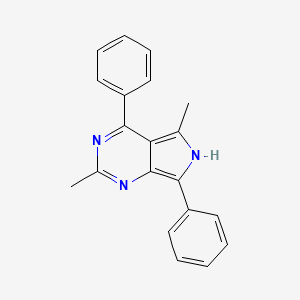
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

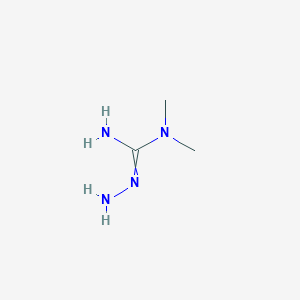

![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)
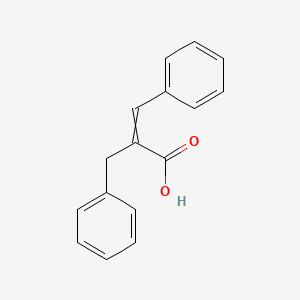

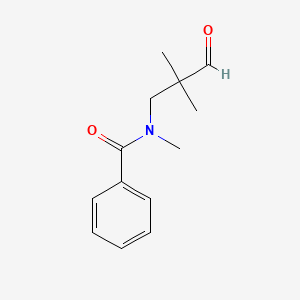
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
